6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor SAR

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 916420-30-9) is a heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine class, a scaffold recognized as a privileged kinase inhibitor template that mimics the quinazoline pharmacophore. It features a fused pyrrolotriazine core with a bromine atom at C-6 and a chlorine atom at C-4, yielding a molecular formula of C₆H₃BrClN₃ and a monoisotopic mass of 230.91989 Da.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 916420-30-9
Cat. No. B1373716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
CAS916420-30-9
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NN2C=C1Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H
InChIKeyYPMBNJLVUQKSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 916420-30-9): Strategic Dihalogenated Building Block for Kinase-Targeted Drug Discovery


6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 916420-30-9) is a heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine class, a scaffold recognized as a privileged kinase inhibitor template that mimics the quinazoline pharmacophore . It features a fused pyrrolotriazine core with a bromine atom at C-6 and a chlorine atom at C-4, yielding a molecular formula of C₆H₃BrClN₃ and a monoisotopic mass of 230.91989 Da . This compound is primarily utilized as a key synthetic intermediate in the preparation of kinase inhibitors targeting VEGFR-2, FGFR-1, BTK, and KRAS G12C, rather than as a final bioactive molecule itself .

Why Generic Substitution of 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine Is Not Feasible: Positional Halogen Effects Dictate Synthetic Utility


Within the pyrrolo[2,1-f][1,2,4]triazine family, the position of halogen substituents critically determines both the accessible chemical space and the biological activity of downstream products. The seminal SAR study by Hunt et al. established that kinase inhibitory activity is maintained with substitution at positions 5 or 6 but is lost at position 7, meaning that analogs brominated at C-7 (such as CAS 938191-85-6) are not interchangeable surrogates for generating active kinase inhibitors . Furthermore, the presence of two different halogens (Br at C-6, Cl at C-4) provides orthogonal reactivity handles: the C-4 chlorine undergoes selective nucleophilic aromatic substitution (SNAr) with amines, while the C-6 bromine participates preferentially in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) . Mono-halogenated analogs (e.g., 4-chloropyrrolo[2,1-f][1,2,4]triazine, CAS 888720-29-4) or analogs bearing identical halogens at multiple positions lack this sequential functionalization capability, limiting the diversity of accessible derivatives .

Quantitative Differentiation Evidence: 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine vs. Closest Analogs


Orthogonal Reactivity: Chemoselective Sequential Functionalization at C-4 (SNAr) Followed by C-6 (Cross-Coupling) Enables Divergent Library Synthesis

The C-4 chlorine atom of 6-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine undergoes selective nucleophilic aromatic substitution (SNAr) with amine nucleophiles while the C-6 bromine remains intact, as demonstrated in the KRAS G12C inhibitor patent where reaction with tert-butyl piperazine-1-carboxylate occurred exclusively at C-4, leaving the C-6 bromine available for subsequent Suzuki coupling with (2-(trifluoromethyl)phenyl)boronic acid . In contrast, the mono-chlorinated analog 4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4) offers only a single functionalization handle, while the 6-bromo-2,4-dichloro derivative (CAS 1160995-23-2) presents competing reactivity at C-2 and C-4 that reduces chemoselectivity .

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor SAR

Position 6 Substitution Validated by Kinase SAR: Only Substitution at C-5 or C-6 Maintains Biological Activity, Making the 6-Bromo Handle Pharmacologically Relevant

The foundational SAR study by Hunt et al. (2004) systematically evaluated substitution positions on the pyrrolo[2,1-f][1,2,4]triazine scaffold and reported that biological activity was maintained with substitution at positions 5 or 6, but not at position 7 . This finding means that 6-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine positions the bromine at a site where subsequent functionalization preserves or enhances kinase inhibitory activity. In contrast, the 7-bromo-4-chloro isomer (CAS 938191-85-6) bears the bromine at position 7, which the SAR data indicate is incompatible with maintaining activity upon elaboration .

Kinase Inhibition Structure-Activity Relationship EGFR/VEGFR-2

Documented Use in KRAS G12C Inhibitor Synthesis: Validated Intermediate in a High-Priority Oncology Target Program

Patent US 10,280,172 B2 (ARAXES PHARMA) explicitly discloses 6-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine as the starting material for synthesizing 1-(4-(6-(2-(trifluoromethyl)phenyl)pyrrolo[1,2-f][1,2,4]triazin-4-yl)piperazin-1-yl)prop-2-en-1-one, a KRAS G12C inhibitor candidate . The experimental section provides quantitative reaction details: 240 mg (1.03 mmol) of the title compound was reacted to yield 156 mg (0.41 mmol) of the C-4 aminated intermediate, representing a useful synthetic throughput for hit-to-lead library production . No analogous patent precedent was identified for the 7-bromo-4-chloro or 5-bromo-2-chloro isomers in the KRAS G12C context, indicating that the 6,4-substitution pattern has been specifically selected and validated for this target class .

KRAS G12C Oncology Targeted Covalent Inhibitors

Application in BTK Inhibitor Synthesis: Cross-Target Versatility Beyond KRAS

Chemicalbook.in documents that 6-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is used in the preparation of condensed pyridazine or pyrimidine derivatives as BTK (Bruton's tyrosine kinase) inhibitors . The pyrrolotriazine class more broadly has yielded BTK inhibitors with IC₅₀ values as low as 0.520 nM in TR-FRET assays, establishing the scaffold's capability to achieve sub-nanomolar potency when appropriately elaborated . While the 6-bromo-4-chloro intermediate itself is not the final bioactive species, its specific substitution pattern enables access to BTK-targeted chemical space that has demonstrated clinically relevant potency levels .

BTK Inhibitor Immuno-Oncology Autoimmune Disease

Computed Physicochemical Properties: Differentiated LogP and Rotatable Bond Profile vs. Mono- and Tri-Halogenated Analogs

PubChem-computed properties reveal that 6-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine has an XLogP3-AA of 2.1, a hydrogen bond acceptor count of 2, zero hydrogen bond donors, and zero rotatable bonds . These values position it as a relatively lipophilic, rigid building block. By comparison, the mono-chloro analog 4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4) has a lower molecular weight (153.57 vs. 232.46 g/mol) and is expected to have lower lipophilicity due to the absence of the bromine atom, while the tri-halogenated analog 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 1160995-23-2) has higher molecular weight (264.88 Da monoisotopic mass) and lipophilicity, which may affect downstream ADME properties of elaborated products .

Physicochemical Properties Drug-Likeness Computational Chemistry

Optimal Procurement and Application Scenarios for 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 916420-30-9)


Parallel Synthesis of Kinase-Focused Compound Libraries via Sequential C-4 SNAr / C-6 Suzuki Diversification

Medicinal chemistry teams developing kinase inhibitor libraries should procure this compound as the core building block for divergent parallel synthesis. The validated two-step protocol—C-4 amination with a diverse amine set (primary/secondary amines, piperazines) followed by C-6 Suzuki coupling with aryl/heteroaryl boronic acids—enables rapid generation of 4,6-disubstituted pyrrolotriazine libraries for screening against kinase panels including VEGFR-2, FGFR-1, EGFR, and BTK . The documented experimental conditions (THF/DCM solvent system, TEA base, 60°C for SNAr; PdCl₂dppf catalyst for Suzuki) are readily adaptable to automated parallel synthesis platforms .

KRAS G12C Inhibitor Hit-to-Lead and Lead Optimization Programs

Given the explicit disclosure in ARAXES PHARMA's patent (US 10,280,172 B2), this compound is a strategic procurement item for any organization pursuing KRAS G12C covalent inhibitor programs. The patent-established synthetic route provides a de-risked starting point, and the intermediate's commercial availability at 95-98% purity from multiple suppliers supports both milligram-scale SAR exploration and gram-scale lead optimization efforts . Procurement should prioritize suppliers providing certificates of analysis confirming ≤0.5% moisture content, as the C-4 chlorine is moisture-sensitive under SNAr conditions .

BTK Inhibitor Scaffold Hopping and IP Diversification

For organizations seeking to develop BTK inhibitors with differentiated IP positions, this building block provides a non-quinazoline heterocyclic core that retains the ATP-pocket binding capability of quinazoline-based inhibitors while offering distinct substitution vectors . The pyrrolotriazine scaffold has demonstrated the ability to achieve sub-nanomolar BTK potency (IC₅₀ 0.520 nM) when fully elaborated, making this intermediate a viable starting point for scaffold-hopping campaigns aimed at circumventing existing BTK inhibitor composition-of-matter patents .

Fragment-Based Drug Discovery (FBDD) with Orthogonal Growth Vectors

With a molecular weight of 232.46 Da, XLogP of 2.1, and zero rotatable bonds, this compound meets fragment-like property criteria while providing two chemically orthogonal growth vectors for fragment elaboration . Unlike mono-halogenated fragments that permit growth in only one direction, or tri-halogenated fragments that introduce synthetic complexity, the 6-bromo-4-chloro pattern strikes a pragmatic balance: sequential elaboration at C-4 then C-6 enables systematic exploration of two distinct vectors with well-precedented reaction conditions, facilitating structure-based design guided by co-crystal structures of pyrrolotriazine-kinase complexes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.